2,5-dichloro-N-(propan-2-yl)benzamide 2,5-dichloro-N-(propan-2-yl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15032482
InChI: InChI=1S/C10H11Cl2NO/c1-6(2)13-10(14)8-5-7(11)3-4-9(8)12/h3-6H,1-2H3,(H,13,14)
SMILES:
Molecular Formula: C10H11Cl2NO
Molecular Weight: 232.10 g/mol

2,5-dichloro-N-(propan-2-yl)benzamide

CAS No.:

Cat. No.: VC15032482

Molecular Formula: C10H11Cl2NO

Molecular Weight: 232.10 g/mol

* For research use only. Not for human or veterinary use.

2,5-dichloro-N-(propan-2-yl)benzamide -

Specification

Molecular Formula C10H11Cl2NO
Molecular Weight 232.10 g/mol
IUPAC Name 2,5-dichloro-N-propan-2-ylbenzamide
Standard InChI InChI=1S/C10H11Cl2NO/c1-6(2)13-10(14)8-5-7(11)3-4-9(8)12/h3-6H,1-2H3,(H,13,14)
Standard InChI Key GXQCLXVYWPFTRU-UHFFFAOYSA-N
Canonical SMILES CC(C)NC(=O)C1=C(C=CC(=C1)Cl)Cl

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Structure

The systematic IUPAC name for this compound is 2,5-dichloro-N-(propan-2-yl)benzamide, reflecting its substitution pattern and functional groups . The benzene ring is substituted with chlorine atoms at the 2- and 5-positions, while the amide nitrogen is bonded to an isopropyl group (-CH(CH₃)₂). The molecular structure is represented by the formula C₁₀H₁₁Cl₂NO, with a molecular weight of 232 Da .

Key Structural Features:

  • Chlorine Substitution: The 2,5-dichloro configuration influences electronic distribution and steric interactions, potentially affecting reactivity and binding properties.

  • Isopropyl Group: The branched alkyl chain on the amide nitrogen may enhance solubility in nonpolar solvents and modulate biological activity.

  • Planar Amide Bond: The resonance-stabilized amide group contributes to the compound’s stability and hydrogen-bonding capacity.

Synthesis and Purification

Synthetic Routes

The synthesis of 2,5-dichloro-N-(propan-2-yl)benzamide typically involves the reaction of 2,5-dichlorobenzoyl chloride with isopropylamine under basic conditions. A representative procedure, adapted from methods used for analogous 2,6-dichloro derivatives , is outlined below:

Step 1: Preparation of the Amide Bond

  • Reagents:

    • 2,5-Dichlorobenzoyl chloride (1 equiv)

    • Isopropylamine (1.2 equiv)

    • Ethanolic sodium hydroxide (1 N)

    • Ethanol (solvent)

  • Procedure:

    • Dissolve isopropylamine in ethanolic NaOH.

    • Add 2,5-dichlorobenzoyl chloride dropwise with stirring at 0–5°C.

    • Warm to room temperature and stir for 3–6 hours.

    • Quench the reaction with water, extract with ethyl acetate, and dry over anhydrous Na₂SO₄.

Step 2: Purification

  • Thin-Layer Chromatography (TLC): Monitor reaction progress using silica gel plates eluted with ethyl acetate/hexane (3:7) .

  • Recrystallization: Purify the crude product via recrystallization from ethanol or methanol.

Physicochemical Properties

Thermodynamic and Solubility Parameters

The compound’s physicochemical properties are critical for its handling and application:

PropertyValueMethod/Source
Molecular Weight232 DaCalculated
LogP (Partition Coefficient)3.03Computational
Heavy Atom Count14Computational
Rotatable Bonds2Computational
Polar Surface Area29 ŲComputational
Hydrogen Bond Donors1Computational
Hydrogen Bond Acceptors1Computational

Solubility Profile:

  • Lipophilicity: The LogP value of 3.03 suggests moderate solubility in organic solvents (e.g., ethanol, DMSO) and limited aqueous solubility .

  • Aqueous Solubility: Estimated solubility in water is <1 mg/mL at 25°C, necessitating the use of co-solvents for biological assays.

SupplierPurity (%)Pack SizePrice (USD)Lead Time
Angene International97100 mg4410 days
AA Blocks971 g10312 days
Advanced ChemBlocks955 g19812 days
eNovation97500 mg12620 days

Procurement Considerations:

  • Bulk Orders: Suppliers offer discounts for quantities exceeding 5 g (e.g., 25 g at $594 from Advanced ChemBlocks) .

  • Custom Synthesis: Some vendors provide custom synthesis services for derivatives or scaled-up production.

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